molecular formula C11H12F3N B11889737 3,3-Dimethyl-5-(trifluoromethyl)indoline

3,3-Dimethyl-5-(trifluoromethyl)indoline

Cat. No.: B11889737
M. Wt: 215.21 g/mol
InChI Key: JZZLRPQSSOALPR-UHFFFAOYSA-N
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Description

Contemporary Significance of the Indoline (B122111) Core Structure

The indoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological receptors and enzymes. nih.govcapes.gov.br This versatility has led to the development of numerous indoline-containing compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comnih.gov The rigid, three-dimensional structure of the indoline nucleus provides a well-defined framework for orienting substituents in space, which is crucial for specific molecular interactions with biological targets. nih.gov Researchers continue to explore new synthetic methods to create diverse indoline derivatives, highlighting the enduring interest in this heterocyclic system for developing novel therapeutic agents. nih.govmdpi.com

Strategic Incorporation of Trifluoromethyl Moieties in Heterocyclic Systems

The introduction of a trifluoromethyl (CF3) group into a heterocyclic compound like indoline is a widely used strategy in modern drug design. researchgate.netrsc.org The CF3 group possesses unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically enhance the pharmacological profile of a molecule. researchgate.netrsc.orgresearchgate.net

Key effects of trifluoromethylation include:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by enzymes, which can increase the half-life of a drug in the body.

Increased Lipophilicity: The CF3 group can improve a molecule's ability to pass through cell membranes, potentially leading to better absorption and distribution. researchgate.net

Modified Acidity and Basicity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, which can affect a molecule's binding affinity to its target. rsc.org

Improved Binding Affinity: The CF3 group can participate in favorable interactions with protein binding pockets, leading to more potent biological activity.

The synthesis of trifluoromethylated heterocycles is a major focus of current research, with various methods being developed for the direct introduction of the CF3 group or the use of trifluoromethyl-containing building blocks. researchgate.netrsc.orgdntb.gov.ua

Overview of Research Trajectories for Substituted Indoline Derivatives

Research into substituted indoline derivatives is multifaceted, with significant efforts directed toward the synthesis and biological evaluation of novel compounds. The gem-dimethyl substitution at the C3 position, as seen in 3,3-dimethylindoline (B1314585), provides steric bulk that can influence the molecule's conformation and interaction with biological targets. This structural feature is often explored in the design of new bioactive agents.

The placement of a strong electron-withdrawing group like the trifluoromethyl moiety at the C5 position of the indoline ring is a strategic design element. In electrophilic aromatic substitution reactions, the substitution pattern of the benzene (B151609) ring directs the position of incoming electrophiles. The trifluoromethyl group is a deactivating, meta-directing group, which would influence further functionalization of the aromatic ring.

Given the known biological activities of both the indoline scaffold and trifluoromethylated compounds, research on molecules like 3,3-dimethyl-5-(trifluoromethyl)indoline is likely to be focused on several key areas:

Medicinal Chemistry: The development of new therapeutic agents, particularly in oncology, infectious diseases, and inflammatory conditions. biu.ac.ilnih.gov

Agrochemicals: The synthesis of new pesticides and herbicides, as trifluoromethyl groups are common in many commercial agrochemicals. rsc.org

Materials Science: The creation of novel organic materials with specific electronic or photophysical properties.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural components suggest it is a compound of significant interest for synthetic and medicinal chemists. The combination of the privileged indoline core, the stabilizing gem-dimethyl group, and the pharmacologically enhancing trifluoromethyl moiety makes it a valuable building block for the creation of more complex and potentially bioactive molecules. Further research will likely elucidate the specific properties and applications of this and related substituted indoline derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydroindole

InChI

InChI=1S/C11H12F3N/c1-10(2)6-15-9-4-3-7(5-8(9)10)11(12,13)14/h3-5,15H,6H2,1-2H3

InChI Key

JZZLRPQSSOALPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethyl 5 Trifluoromethyl Indoline and Analogous Trifluoromethylated Indolines

De Novo Synthetic Strategies for Indoline (B122111) Ring Construction

The formation of the indoline ring from acyclic or simpler cyclic precursors, known as de novo synthesis, is central to accessing novel derivatives. These methods provide the flexibility to install various substituents, such as the trifluoromethyl group, at specific positions on the heterocyclic core.

Annulation and Cyclization Approaches

Annulation and cyclization reactions are powerful tools for the convergent synthesis of complex heterocyclic structures like indolines. These strategies often rely on transition metal catalysis to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds, transforming appropriately functionalized precursors into the bicyclic indoline framework.

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile pathways to construct indoline scaffolds. A notable approach involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides a direct and controllable route to a variety of structurally diverse trifluoromethyl-containing indolines. nih.gov The regioselectivity of this annulation reaction is controlled by the structure of the alkene substrate, allowing for either 1,1-geminal or 1,2-vicinal difunctionalization. nih.gov This method's utility has been demonstrated through the synthesis of various trifluoromethyl-containing indoles and indolines. nih.gov

Another significant palladium-catalyzed method is the intramolecular Heck cyclization. This reaction has been effectively applied to the synthesis of various indoles from N-vinyl and N-allyl-2-haloanilines, often utilizing palladium(II)-PEG systems or in-situ generated palladium nanoparticles. rsc.orgnih.gov While these examples often lead to indoles, the underlying cyclization principle is fundamental to forming the indoline core. For instance, the cyclization of unprotected 2-alkynylanilines can be achieved using Pd(OAc)₂ in an aqueous micellar medium, highlighting a move towards more environmentally benign conditions. nih.gov Furthermore, palladium-catalyzed interceptive benzylic decarboxylative cycloaddition of (trifluoromethyl)benzoxazinanones with sulfur ylides has been shown to produce chiral (trifluoromethyl)indolines with high diastereoselectivity. thieme-connect.de

Table 1: Examples of Palladium-Catalyzed Indoline/Indole (B1671886) Synthesis

Starting Material Catalyst/Reagent Product Type Key Feature Ref
Unactivated Alkenes Pd Catalyst, Trifluoroacetimidoyl Chlorides Trifluoromethyl-containing Indolines/Indoles Substrate-controlled regioselectivity nih.gov
(Trifluoromethyl)benzoxazinanones Pd₂(dba)₃·CHCl₃, Cy₃P, Sulfur Ylides Chiral (Trifluoromethyl)indolines High diastereoselectivity (>99:1) thieme-connect.de
N-allyl-2-haloanilines Palladium(II)-PEG 3-Methyl Indoles Intramolecular Heck cyclization rsc.org
2-Alkynylanilines Pd(OAc)₂ 2-Substituted Indoles Cyclization in aqueous micellar medium nih.gov

Copper catalysis offers a cost-effective and efficient alternative for synthesizing nitrogen-containing heterocycles. A novel and rapid method has been developed for constructing C-2 trifluoromethylated indolinyl ketones through a copper-catalyzed cyclization reaction between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones. rsc.org This process is noted for its high diastereoselectivity and tolerance of a broad range of substrates, even proving effective on a gram scale. rsc.org Mechanistic studies suggest the reaction may proceed through a radical mechanism involving a single-electron transfer process. rsc.org

While many copper-mediated reactions yield highly functionalized indoles, the methodologies are pertinent. For example, a domino trifluoromethylation/cyclization of 2-alkynylanilines using the fluoroform-derived CuCF₃ reagent is a powerful strategy for creating 2-(trifluoromethyl)indoles. organic-chemistry.org This reaction's success is dependent on N-tosyl or N-mesyl protecting groups for effective cyclization. organic-chemistry.org Similarly, copper catalysts facilitate the synthesis of 3-(trifluoromethylseleno)indoles via a domino process involving trifluoromethylselenolation of N-Ts 2-alkynylaniline. nih.gov These indole syntheses demonstrate copper's capacity to mediate cyclizations involving trifluoromethyl groups, a principle applicable to indoline synthesis. organic-chemistry.orgnih.gov

Table 2: Copper-Mediated Synthesis of Trifluoromethylated Indoline and Indole Derivatives

Reactants Catalyst/Reagent Product Type Yield Key Feature Ref
N-alkylaniline, β-(trifluoromethyl)-α,β-unsaturated enone Copper Catalyst C-2 Trifluoromethylated Indolinyl Ketones - High diastereoselectivity (up to >20:1) rsc.org
2-Alkynylanilines CuCF₃ (fluoroform-derived) 2-(Trifluoromethyl)indoles - Domino trifluoromethylation/cyclization organic-chemistry.org
N-Ts 2-alkynylaniline [(bpy)CuSeCF₃]₂ 3-(Trifluoromethylseleno)indoles Moderate to good Aerobic domino process nih.gov

Rhodium catalysts are highly effective in mediating C-H activation and cyclization reactions to form heterocyclic systems. While specific examples for 3,3-dimethyl-5-(trifluoromethyl)indoline are not prominent, the synthesis of indole-3-carboxamides from 2-ethynylanilines and isocyanates using a rhodium catalyst proceeds through a tandem cyclization-addition sequence under mild conditions. nih.govorganic-chemistry.orgacs.org This method is notable for its broad substrate scope and good functional group compatibility. nih.govorganic-chemistry.org The reaction is believed to proceed via a 3-rhodium intermediate formed during the cyclization. organic-chemistry.org

Furthermore, Rh(III)-catalyzed C–H activation/cyclization of N-carboxamide-directed indoles with alkynes, alkenes, and diazo compounds has been developed for the divergent synthesis of various fused heterocycles. acs.org Another relevant transformation is the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion mechanism to yield quinoline-3-carboxylates. nih.gov This reaction starts with the formation of a labile indoline cyclopropane (B1198618) intermediate, which then undergoes ring expansion. nih.gov These examples showcase the versatility of rhodium catalysis in constructing complex ring systems from simple precursors through various cyclization pathways.

The Diels-Alder reaction is a powerful [4+2] cycloaddition method for forming six-membered rings with excellent control over stereochemistry. youtube.com While not a direct route to the indoline core itself, it can be a key step in a multi-step synthesis. The strategy typically involves reacting a diene with a dienophile. youtube.com To synthesize a trifluoromethylated indoline, a trifluoromethyl-containing dienophile would be employed. For instance, the Diels-Alder reaction has been used to create trifluoromethylated pyridine (B92270) derivatives by reacting trifluoromethyl alkenes with 5-ethoxyoxazoles. researchgate.net

In a potential synthetic sequence for a substituted indoline, a diene could be reacted with a trifluoromethyl-substituted alkene to form a cyclohexene (B86901) ring. Subsequent chemical modifications, such as ozonolysis, reduction, and functional group manipulations, would be required to transform the carbocyclic ring into the aromatic and heterocyclic portions of the indoline structure. The reactivity in Diels-Alder reactions is often enhanced by using electron-donating groups on the diene and electron-withdrawing groups, such as a trifluoromethyl group, on the dienophile. youtube.com The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes to produce monofluorinated norbornenes further demonstrates the utility of fluorinated building blocks in [4+2] cycloadditions. nih.gov

Aziridines, as strained three-membered rings, are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles through ring-opening and cyclization cascade reactions. researchgate.netresearchgate.netfrontiersin.org This strategy involves the nucleophilic opening of the aziridine (B145994) ring, followed by an intramolecular cyclization to construct a new, larger ring system. The regioselectivity of the initial ring-opening is often controlled by the substituents on the aziridine ring and the nature of the nucleophile and electrophile used for activation. frontiersin.org

For example, a Lewis acid-catalyzed ring-opening of aziridines with N-tosyl hydrazones, followed by cyclization and oxidation, provides access to substituted 1,2,4-triazines in a one-pot procedure. acs.org In another application, the reaction of aziridines with aryl azides in the presence of triflic acid (TfOH) leads to the synthesis of 6-(triflyloxy)quinolines, utilizing the aziridine as a two-carbon synthon. researchgate.netrsc.org A synthetic route to an indoline derivative using this strategy would involve designing an aziridine precursor and a tethered nucleophile that, upon ring-opening, would be positioned to cyclize and form the five-membered heterocyclic portion of the indoline fused to an existing or concurrently formed benzene (B151609) ring.

Electrochemical Protocols for Indoline Synthesis from Non-Indole Precursors

In recent years, electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, offering mild, oxidant-free conditions for complex transformations. rsc.orgnih.gov The synthesis of indoles and indolines using this technology often involves the intramolecular annulation of aniline (B41778) derivatives that have a tethered alkyne or alkene moiety. rsc.org This approach is considered an environmentally friendly alternative for accessing functionalized indolines. rsc.org

Electrosynthesis has proven to be a reliable method for creating a variety of indoles and their reduced counterparts, indolines. rsc.org One notable strategy involves the direct electrochemical reduction of arenediazonium salts to generate indolines and indoles. nih.gov Furthermore, electrochemical methods can achieve the dearomative 2,3-difunctionalization of indoles, leading to the formation of 2,3-disubstituted indolines. acs.org This oxidative dearomatization is typically performed under undivided conditions at a constant current and is believed to proceed through the formation of indole radical cation intermediates. acs.org These protocols highlight the potential of electrochemistry to construct the indoline core from various non-indole-based substrates under sustainable conditions. nih.gov

Metal-Free Cascade Reactions for Polycyclic Indoline Cores

Cascade reactions, which involve two or more bond-forming transformations in a single operation, provide an efficient pathway to complex molecular architectures like polycyclic indolines from simpler precursors. jyu.fi Metal-free versions of these reactions are particularly desirable due to their reduced environmental impact and cost.

One such strategy involves a reduction/cyclization cascade to create novel N-fused polycyclic indolines. jyu.fi In this approach, nitro-substituted indole precursors are reduced, typically with iron under acidic conditions, to form an intermediate amine. jyu.fi This amine then undergoes an intramolecular dearomatizing cyclization onto the indole C2/C3 positions. jyu.fi While this specific example uses a metal reductant, the key cyclization step can be catalyzed by a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), demonstrating a metal-free catalytic dearomatization. jyu.fi

Another metal-free approach utilizes Brønsted acids to catalyze reactions like the oxa-Pictet–Spengler reaction, which can be used to synthesize indole-fused pyran derivatives, showcasing the power of acid catalysis in building complex heterocyclic systems fused to an indole core. acs.org These cascade reactions represent a powerful tool for the atom-economical synthesis of complex indoline scaffolds. jyu.firesearchgate.net

Functionalization and Derivatization of Pre-existing Indoline/Indole Scaffolds

An alternative and highly versatile approach to substituted indolines involves the modification of an already-formed indole or indoline ring system. This is particularly relevant for introducing specific substituents at desired positions.

Site-Selective C-H Functionalization of Indoline and Indole Derivatives

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnih.gov The indole scaffold presents a significant challenge in this area due to the presence of multiple C-H bonds with different reactivities. nih.govresearchgate.net While much effort has focused on the more reactive C2 and C3 positions of the pyrrole (B145914) ring, functionalization of the benzene core (C4-C7) is considerably more difficult to achieve selectively. acs.orgrsc.org

Directed C-H Functionalization at the Benzene Core (C4-C7)

Achieving site-selectivity at the C4-C7 positions of the indole nucleus typically requires the use of a directing group (DG). acs.orgacs.org This group is temporarily installed on the indole, often at the N1 position, and serves to guide a metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization via the formation of a cyclometalated intermediate. acs.org

For instance, an N-P(O)tBu2 (TBPO) directing group has been shown to effectively direct palladium catalysts to achieve C7-arylation of the indole ring. acs.org By modifying the directing group and the catalytic system, selectivity can be tuned to other positions. For example, installing a pivaloyl group at the C3 position can steer palladium-catalyzed arylation to the C5 position and copper-catalyzed arylation to the C6 position. acs.orgnih.gov These strategies have enabled a range of transformations at the benzene core, including arylation, alkylation, acylation, and silylation. nih.govresearchgate.net Boron-mediated, transition-metal-free C-H hydroxylation has also been developed for the C4 and C7 positions. acs.org

Directing GroupCatalyst/ReagentPositionFunctionalizationReference
N-P(O)tBu2Pd(II)C7Arylation acs.org
N-P(O)tBu2-C7Olefination, Acylation, Alkylation, Silylation, Carbonylation nih.gov
N-Pivaloyl (at C3)Pd(II)C5Arylation acs.org
N-Pivaloyl (at C3)Cu(I)/Cu(II)C6Arylation acs.org
-BBr3C4, C7Hydroxylation (Metal-Free) acs.org
Direct Alkylation at C3 Position

The C3 position of indole is nucleophilic and a primary site for electrophilic attack. However, direct alkylation using simple alkyl halides can be problematic, sometimes leading to polyalkylation or N-alkylation. nih.gov More controlled and selective methods have therefore been developed.

One powerful, metal-free approach utilizes the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst. acs.orgcardiff.ac.uk This catalyst can mediate the direct C3-alkylation of a wide range of indoles using amine-based alkylating agents. nih.govacs.org This method is notable for its excellent chemoselectivity, avoiding common side reactions like N-methylation. acs.org Other Lewis acids, such as BF3-OEt2, have also been successfully employed to promote the C3-alkylation of indoles with electrophiles like maleimides. nih.gov Transition metal-catalyzed methods, such as manganese-catalyzed "borrowing hydrogen" strategies that use alcohols as alkylating agents, also provide an efficient route to C3-alkylated indoles from indolines. rsc.org

CatalystAlkylating Agent TypeKey FeaturesReference
B(C6F5)3Amine-basedMetal-free, high chemoselectivity, avoids N-alkylation nih.govacs.org
BF3-OEt2MaleimidesMetal-free, mild conditions nih.gov
Mn(I) complexAlcoholsAcceptorless dehydrogenation/borrowing hydrogen strategy rsc.org
Introduction of Trifluoromethyl and Related Fluorous Groups

The trifluoromethyl (CF3) group is a critical substituent in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov However, the selective introduction of a CF3 group can be synthetically challenging. nih.gov

A direct method for creating trifluoromethyl-containing indolines involves the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov In this strategy, the structure of the alkene substrate controls the reaction's regioselectivity. Specifically for indoline synthesis, using β,γ-unsaturated alkenes in a reaction with the hydrolysis product of a trifluoroacetimidoyl chloride leads to a [3+2] heteroannulation, constructing the indoline ring with the trifluoromethyl-containing moiety incorporated. nih.gov This palladium-catalyzed dual functionalization of alkenes provides a versatile entry point to a variety of structurally diverse trifluoromethyl-containing indolines. A broad scope of trifluoroacetimidoyl chlorides and other fluoroalkyl groups are compatible with this transformation. nih.gov

Direct Trifluoroethylation via C-H Functionalization

Direct C-H functionalization represents an atom-economical and efficient strategy for the synthesis of trifluoroethylated indoles and indolines. While direct trifluoroethylation of 3,3-dimethylindoline (B1314585) at the C5 position to yield this compound is not extensively documented, methodologies developed for the C3-trifluoroethylation of indoles provide insight into the potential application of this strategy.

One notable method involves the use of a hypervalent iodine reagent, 2,2,2-trifluoroethyl(mesityl)-iodonium triflate, for the metal-free direct C-H trifluoroethylation of indoles. This reaction proceeds rapidly under mild conditions and exhibits high functional group tolerance. The process is highly selective for the C3 position of the indole ring. The proposed mechanism involves the direct attack of the nucleophilic C3 position of the indole onto the electrophilic iodine reagent, followed by reductive elimination to form the C-C bond.

Although this method has been demonstrated for C3-functionalization, its adaptation for the C5-functionalization of a pre-formed 3,3-dimethylindoline ring would require overcoming the inherent nucleophilicity of other positions on the benzene ring and the potential for N-functionalization. The presence of the gem-dimethyl group at the C3 position in 3,3-dimethylindoline blocks this typically reactive site, potentially redirecting reactivity towards the benzene ring. However, achieving regioselectivity at the C5 position would likely necessitate the use of directing groups or specific catalysts to favor functionalization at that site over the other available C-H bonds (C4, C6, and C7).

Regioselective Functionalization with Trifluoroacetimidoyl Chlorides

A powerful and versatile method for the synthesis of trifluoromethyl-containing N-heterocycles involves the use of trifluoroacetimidoyl chlorides as a source of the trifluoromethyl group. nih.gov A palladium-catalyzed, substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides a direct pathway to a variety of structurally diverse trifluoromethyl-containing indoles and indolines. nih.gov

This methodology can be conceptually applied to the synthesis of this compound. The reaction proceeds via a [3+2] heteroannulation of an appropriately substituted alkene with the hydrolysis product of a trifluoroacetimidoyl chloride. For the synthesis of the target molecule, a potential starting material would be an N-protected 4-(trifluoromethyl)aniline (B29031) derivative bearing an alkene tether that can undergo cyclization.

The general palladium-catalyzed reaction for forming indolines involves the following key steps:

Oxidative addition of an aryl halide to a Pd(0) catalyst.

Coordination and insertion of the alkene into the Pd(II)-aryl bond.

Intramolecular aminopalladation to form the indoline ring.

Reductive elimination to regenerate the Pd(0) catalyst.

In the context of using trifluoroacetimidoyl chlorides, the reaction mechanism can involve a palladium-catalyzed dual functionalization of an unactivated alkene. The structure of the alkene substrate is crucial in directing the regioselectivity of the annulation reaction. nih.gov For instance, β,γ-unsaturated alkenes tend to undergo a [3+2] heteroannulation to yield indoline products. nih.gov

EntryAlkene SubstrateTrifluoroacetimidoyl ChlorideProductYield (%)
1β,γ-unsaturated amideN-aryl trifluoroacetimidoyl chloride2-CF3-indoline derivativeModerate
2γ,δ-unsaturated amideN-aryl trifluoroacetimidoyl chloride2-CF3-indole derivativeModerate
Table 1: Regioselective Synthesis of Trifluoromethylated Indoles and Indolines. This table illustrates the substrate-controlled regioselectivity in the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, leading to either indole or indoline products. nih.gov

Asymmetric Synthetic Approaches to Chiral Indolines

The development of asymmetric methods to access chiral indoline derivatives is of high importance, given that many biologically active molecules are single enantiomers.

Enantioselective Catalysis for Indoline Derivatives

While a direct enantioselective synthesis of this compound is not specifically described in the literature, several catalytic enantioselective methods for the synthesis of related chiral indoline structures have been developed. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

One such strategy involves the palladium-catalyzed enantioselective α-alkenylation of alkylamines with vinyl bromides or triflates. This method provides access to chiral allylic amines, which can be precursors to chiral indolines. The reaction utilizes a chiral phosphine (B1218219) ligand to induce enantioselectivity. Although this method does not directly produce the target molecule, it demonstrates the feasibility of creating chiral centers adjacent to a nitrogen atom in a controlled manner, a key feature in the synthesis of more complex indoline derivatives.

Another approach is the copper-hydride catalyzed diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines from N-aryl imines and styrenes. nih.govacs.org This method provides highly functionalized indolines with excellent enantioselectivity. nih.govacs.org The adaptation of such a method to produce a chiral center in a 3,3-disubstituted indoline like the target compound would require a different substrate design, potentially involving an intramolecular cyclization of a prochiral precursor.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
Pd(OAc)2 / Chiral LigandN-arylimidoyl cyanide alkylamineChiral allylic amineup to 98%
Cu(OAc)2 / (S,S)-Ph-BPEN-aryl imine / Styrenecis-2,3-disubstituted indolineup to 99%
Table 2: Enantioselective Catalytic Methods for the Synthesis of Chiral Amine and Indoline Derivatives. This table summarizes representative enantioselective catalytic systems and their effectiveness in producing chiral products that are structurally related to indolines. nih.govresearchgate.net

Diastereoselective Methodologies for Substituted Indolines

Diastereoselective synthesis provides a powerful tool for the construction of complex molecules with multiple stereocenters, such as substituted indolines. A notable example is the palladium-catalyzed interceptive benzylic decarboxylative cycloaddition of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides to produce highly substituted trifluoromethyl indolines with excellent diastereoselectivity. researchgate.netthieme-connect.comlookchem.com

This reaction proceeds via a palladium-π-benzyl zwitterionic intermediate which is intercepted by the sulfur ylide. The diastereoselectivity is controlled by the geometry of the intermediate and the facial selectivity of the nucleophilic attack. This method has been successfully applied to the synthesis of a range of trifluoromethyl-substituted indolines. lookchem.com

Benzoxazinanone SubstituentSulfur YlideProduct (CF3-indoline)Diastereomeric Ratio (dr)Yield (%)
HDimethylsulfoxonium methylide4aa>99:191
5-MeDimethylsulfoxonium methylide4ba>99:184
5-OMeDimethylsulfoxonium methylide4ca>99:186
5-ClDimethylsulfoxonium methylide4da>99:157
Table 3: Diastereoselective Synthesis of Trifluoromethyl-Substituted Indolines. This table showcases the high diastereoselectivity and yields obtained in the palladium-catalyzed cycloaddition of trifluoromethyl benzoxazinanones with a sulfur ylide. lookchem.com

Another relevant diastereoselective method is the intramolecular Mizoroki-Heck annulation of N-methylallylanilines to form spiroindolines. researchgate.net While this leads to a spirocyclic system rather than a simple substituted indoline, it demonstrates a robust method for creating a quaternary stereocenter at the C3 position of the indoline ring with high diastereoselectivity. researchgate.net This approach could potentially be adapted for the synthesis of chiral 3,3-disubstituted indolines.

Reactivity Profiles and Chemical Transformations of 3,3 Dimethyl 5 Trifluoromethyl Indoline and Its Derivatives

Derivatization and Further Functionalization of the Indoline (B122111) Nucleus

The indoline nucleus is amenable to various functionalization reactions, primarily targeting the nitrogen atom and the aromatic ring. The nitrogen atom's lone pair of electrons makes it nucleophilic and a site for alkylation, acylation, and other substitutions. The aromatic ring can undergo electrophilic aromatic substitution, although the specific position of attack is directed by the existing substituents.

One common method for functionalizing the C3 position of the indole (B1671886) nucleus, a close structural relative of indoline, is through reactions with various electrophiles. researchgate.netresearchgate.net For instance, the reaction of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated indoles or, in the presence of a Lewis acid, can undergo a Hofmann-Martius-type rearrangement to yield 4-indol-3-yl-methylanilines. nih.gov This reactivity highlights a potential pathway for introducing functional groups to the C3-adjacent positions in related indoline structures.

Palladium-catalyzed reactions have also been developed for the regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, providing a direct route to trifluoromethyl-containing indolines. nih.gov This method allows for the construction of the indoline skeleton with simultaneous incorporation of the trifluoromethyl group, demonstrating the versatility of modern catalytic systems in synthesizing complex heterocyclic structures. nih.gov The choice of alkene substrate can control the regioselectivity, leading to either indoles or indolines. nih.gov

The synthesis of substituted indolines can also be achieved through the reduction of corresponding indoles. For example, substituted oxindoles, which are derivatives of indoles, can be prepared by the oxidation of the corresponding indoles and subsequently reduced to form indolines. youtube.com

Table 1: Selected Functionalization Reactions of the Indole/Indoline Nucleus

Reaction Type Reagents & Conditions Product Type Reference
Aminomethylation Indoles, 1,3,5-triazinanes, Heat C-3 amino-methylated indoles nih.gov
Hofmann-Martius-Type Rearrangement Indoles, 1,3,5-triazinanes, Lewis Acid 4-indol-3-yl-methylanilines nih.gov
Palladium-Catalyzed Annulation Unactivated alkenes, Trifluoroacetimidoyl chlorides, Pd(OAc)₂, PPh₃ Trifluoromethyl-containing indolines nih.gov
Cross-Dehydrogenative Coupling Indole, Isoquinoline, Oxidant/Catalyst (e.g., CuBr, TBHP) 1-(Indol-3-yl)-tetrahydroisoquinolines researchgate.net

Reactivity of the Trifluoromethyl Group in Indoline Systems

The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. rsc.org Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached. The stability and reactivity of the CF₃ group itself, particularly the C-F bonds, have been investigated under various conditions. rsc.org

While the CF₃ group is generally stable, it can participate in or direct chemical transformations. For instance, trifluoromethyl iodonium (B1229267) salts have been shown to be competent electrophiles for trifluoromethylation reactions with a variety of nucleophiles, including indoles. nih.govacs.org These reactions can furnish 2-(trifluoromethyl) analogues of indole derivatives. acs.org

The photochemical reactivity of aromatic compounds bearing a trifluoromethyl group is another area of interest. In certain cases, such as with 3,5-diamino-trifluoromethyl-benzene, UV irradiation can lead to the defluorination of the CF₃ group via nucleophilic substitution by water, forming a carboxylic acid. nih.govresearchgate.net This transformation is facilitated by the electronic effects of other substituents on the aromatic ring. researchgate.net While this specific reaction may not be directly applicable to all trifluoromethylated indolines without corresponding activating groups, it demonstrates that the CF₃ group is not entirely inert and its reactivity can be unlocked under specific photochemical conditions.

Photochemical Reactivity of Indoline Derivatives

Photochemistry offers a powerful and often environmentally friendly approach to synthesizing and modifying complex molecules like indoline derivatives. mdpi.com Light can be used as a traceless reagent to initiate reactions that may be difficult to achieve through traditional thermal methods. mdpi.com

The photooxidation of indole derivatives has been extensively studied. rsc.org UV irradiation of indole derivatives in the presence of air can lead to oxidative cleavage of the C2-C3 bond. rsc.orgrsc.org For example, the UV-induced oxidation of 2-(1′H-indol-2′-yl)- acs.orgresearchgate.netnaphthyridine in an acetonitrile (B52724) solution yields a benzoxazinone (B8607429) as the major product and a carboxamide as a minor one. rsc.orgrsc.orgosti.gov The proposed mechanisms can involve either a reaction with singlet oxygen generated by the excited substrate or the reaction of the excited substrate with ground-state oxygen. rsc.orgrsc.org The photodegradation is dependent on the presence of oxygen, as no reaction occurs in deaerated samples. rsc.org

The stability of the indole nucleus under photochemical conditions can be high, but photoinduced electron transfer (PET) processes can enable dearomative nucleophilic additions. mdpi.comsemanticscholar.org Using organic photoredox catalysts, such as a combination of phenanthrene (B1679779) and 1,4-dicyanobenzene, N-Boc indoles can undergo dearomative nucleophilic addition with hydroxide, alkoxide, or cyanide ions to furnish 2-substituted indolines. mdpi.comsemanticscholar.org

Visible-light photocatalysis has emerged as a revolutionary tool in synthetic organic chemistry, enabling the construction of complex molecular scaffolds under mild conditions. nih.gov This approach has been successfully applied to the dearomative annulation of indoles to produce stereoselective fused and spiro indoline derivatives. acs.org These reactions often proceed via radical cascade mechanisms, allowing for the creation of multiple stereocenters with high control. acs.org

For example, visible-light-driven reactions between tryptamines and alkynyl sulfones, using an iridium-based photocatalyst, provide a direct route to C3-alkynyl pyrroloindoline scaffolds. acs.org Similarly, photoredox-catalyzed dearomative prenylation and reverse-prenylation of electron-deficient indoles have been achieved through a tandem Giese radical addition/Ireland-Claisen rearrangement, yielding 2,3-difunctionalized indolines with excellent diastereoselectivity. nih.gov

Photochemical methods are also employed in the synthesis of fused indole derivatives. Iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates can lead to the formation of complex fused systems like 1H-dibenzo[e,g]indole. citedrive.com Furthermore, a direct photoinduced reductive Heck cyclization of certain indole derivatives can be achieved without the need for a photocatalyst, yielding isoindoloindolines. acs.org This reaction is tolerant of both electron-donating and electron-withdrawing groups, including CF₃, on the indole ring. acs.org

Visible-light-induced strategies have also been developed for the synthesis of N-substituted indoles via desulfonylative C(sp²)–H functionalization, proceeding through a γ-fragmentation mechanism under mild, additive-free conditions. nih.gov

Table 2: Overview of Photochemical Reactions of Indole/Indoline Derivatives

Reaction Type Substrate Conditions Product Reference
Photooxidation 2-substituted indole derivative UV irradiation, Air Benzoxazinone derivative rsc.org, rsc.org
Dearomative Nucleophilic Addition N-Boc Indole Phenanthrene, 1,4-DCB, UV (313 nm), Nucleophile (e.g., KOH) 2-substituted indoline semanticscholar.org, mdpi.com
Dearomative Annulation Tryptamine, Alkynyl sulfone Ir-based photocatalyst, Blue LED (462 nm) Pyrroloindoline acs.org
Dearomative Prenylation Electron-deficient indole 4CzIPN photocatalyst, α-silylaniline 2,3-difunctionalized indoline nih.gov
Reductive Heck Cyclization Indole-tethered benzoyl moiety UV light, DIPEA Isoindoloindoline acs.org

Electrochemical Reactivity and Transformations

Electrosynthesis represents a green and sustainable strategy for organic transformations, often avoiding the need for external chemical oxidants. researchgate.net Electrochemical methods have been successfully applied to the dearomatization of indoles to access diverse and functionalized spirocyclic indolines. researchgate.netnih.govbohrium.com

A key application is the electrochemical oxytrifluoromethylation of indoles, which provides an eco-friendly route to CF₃-containing spirocyclic indolines. researchgate.net This cascade reaction involves the anodic oxidation to generate CF₃ radicals, followed by the addition of these radicals to the indole and subsequent intramolecular spirocyclization. researchgate.net This process merges the incorporation of a fluorine-containing group with the dearomatization of the indole nucleus under oxidant-free conditions, showing good functional group tolerance. nih.govbohrium.com

Electrochemical methods can also trigger cyclization reactions accompanied by the oxidative cleavage of the indole ring system, leading to complex rearranged products. researchgate.net Furthermore, electrochemical protocols have been developed for cathode reduction to generate trifluoromethyl radicals from inexpensive reagents, which can then be used in the synthesis of trifluoromethylated oxindoles and other heterocycles. rsc.org These electrochemical strategies highlight a robust and scalable approach to creating structurally complex and functionally diverse indoline derivatives. researchgate.net

Table 3: Electrochemical Transformations of Indole Derivatives

Electrochemical Functionalization of Indoline Scaffolds

Electrochemical methods offer a green and versatile platform for the functionalization of heterocyclic compounds like indolines, often proceeding under mild conditions without the need for harsh reagents. researchgate.net These reactions typically involve the generation of reactive intermediates, such as radical cations, upon anodic oxidation of the indoline ring. The fate of these intermediates, and thus the final product, is governed by the reaction conditions and the substitution pattern of the indoline core.

The electron-withdrawing nature of the trifluoromethyl group at the C5 position is expected to increase the oxidation potential of the indoline ring, making it more challenging to oxidize compared to indolines bearing electron-donating groups. rsc.org However, once the radical cation is formed, this group can influence the regioselectivity of subsequent nucleophilic attack. Studies on 5-substituted indoles have shown that the electronic properties of the substituent, as described by Hammett constants, correlate with the redox potential of the molecule. rsc.org

The gem-dimethyl groups at the C3 position introduce significant steric hindrance, which can be expected to prevent direct functionalization at this site. This steric blockade may, in turn, direct functionalization towards other positions on the indoline ring, such as the C7 position or the nitrogen atom, depending on the specific reaction conditions and the nature of the attacking species. Research on the synthesis of 3,3-disubstituted indolines highlights the stability of this structural motif and its role in directing the regioselectivity of further transformations. acs.orgrsc.org

Electrochemical approaches have been successfully employed for various transformations of the indoline skeleton, including:

Anodic Cyanation: The introduction of a cyano group, a valuable synthon in organic chemistry.

Anodic Alkoxylation: The formation of methoxy (B1213986) or ethoxy derivatives, which can serve as precursors for further modifications.

Intramolecular Cyclizations: The construction of more complex fused heterocyclic systems.

Dehydrogenation: The conversion of the indoline to the corresponding indole, a common transformation that can also be achieved electrochemically.

Influence of Electrochemical Conditions on Product Selectivity

The outcome of an electrochemical reaction is highly dependent on a range of experimental parameters. The choice of solvent, supporting electrolyte, electrode material, and the applied potential or current density can all play a crucial role in determining the product distribution. nih.gov For the electrochemical functionalization of 3,3-Dimethyl-5-(trifluoromethyl)indoline, these factors would be critical in controlling the regioselectivity and the nature of the functional group introduced.

Table 1: Hypothetical Influence of Electrochemical Conditions on the Functionalization of this compound

ParameterConditionExpected Outcome/Rationale
Electrode Material Platinum, Glassy CarbonInert electrodes like platinum and glassy carbon are commonly used for anodic oxidations. Their surface properties can influence the adsorption of the substrate and intermediates, potentially affecting the stereochemistry of the products.
Solvent Acetonitrile, Dichloromethane (B109758)Aprotic solvents are often preferred to avoid the participation of the solvent as a nucleophile. The polarity of the solvent can affect the stability of the radical cation intermediate.
Supporting Electrolyte Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO4)The electrolyte provides conductivity to the solution. The nature of the counterion can influence the reactivity of the electro-generated intermediates.
Nucleophile Cyanide (e.g., from NaCN), Methanol (B129727) (as solvent/nucleophile), WaterThe choice of nucleophile dictates the type of functional group introduced. The trifluoromethyl group's electron-withdrawing effect could favor nucleophilic attack on the aromatic ring of the radical cation.
Applied Potential Controlled Potential ElectrolysisBy carefully controlling the potential, it is possible to selectively oxidize the substrate without affecting other functional groups in the molecule or the product itself, thus improving selectivity.

For instance, in an anodic cyanation reaction, the use of a non-nucleophilic solvent like dichloromethane with a cyanide salt as the nucleophile would be essential to favor the introduction of the cyano group over solvent incorporation. The strong electron-withdrawing effect of the CF3 group would likely direct the cyanation to the electron-richer positions of the benzene (B151609) ring, possibly C4 or C6, although steric hindrance from the C3-dimethyl groups could also play a role in directing the substitution.

In the absence of a strong external nucleophile, electrochemical oxidation in a nucleophilic solvent like methanol could lead to methoxylation. The regioselectivity of this process would again be influenced by the interplay of the electronic effects of the trifluoromethyl group and the steric effects of the gem-dimethyl groups. It is also conceivable that under certain conditions, intramolecular reactions could be favored, leading to the formation of novel polycyclic structures. The precise control over these parameters is a hallmark of electrosynthesis and would be key to selectively functionalizing the this compound core. nih.gov

Mechanistic Investigations and Advanced Computational Studies of Trifluoromethylated Indolines

Reaction Mechanism Elucidation for Indoline (B122111) Formation and Functionalization

The synthesis of trifluoromethylated indolines often involves complex, multi-step reactions where the precise mechanism dictates regioselectivity and stereoselectivity. Key strategies include the cyclization of precursors already containing a trifluoromethyl group or the direct trifluoromethylation of an existing indoline or indole (B1671886) scaffold. bohrium.com

A prevalent method for constructing the indoline core is through transition-metal-catalyzed reactions, such as the palladium-catalyzed dual functionalization of unactivated alkenes. nih.gov In these processes, the structure of the alkene substrate can control whether the reaction proceeds via a [4+1] annulation to form indoles or a [3+2] heteroannulation to yield indolines. nih.govresearchgate.net

Exploration of Concerted and Dissociative Pathways

In the context of ligand substitution and cyclization reactions that form heterocyclic rings like indoline, the mechanism can follow concerted or dissociative pathways. slideshare.netwikipedia.org

A dissociative mechanism (D) involves an initial, rate-determining step where a ligand or a part of the molecule breaks away to form a reactive intermediate with a lower coordination number. wikipedia.orglibretexts.org This intermediate then reacts in a subsequent, faster step. Such pathways are characterized by a positive entropy of activation. wikipedia.org

A concerted or interchange mechanism (I) involves a single transition state where the new bond forms concurrently as the old bond breaks. slideshare.netlibretexts.org This pathway does not involve a detectable intermediate. libretexts.org

For many organometallic reactions used in heterocycle synthesis, the distinction can be subtle. For instance, in palladium-catalyzed cyclizations, the process might involve steps that are formally dissociative (e.g., ligand dissociation from the metal center) followed by concerted steps (e.g., migratory insertion or reductive elimination). nih.gov In the formation of complex heterocyclic systems, some reactions are proposed to proceed via concerted hydrogen atom transfer (HAT) pathways, which are supported by mechanistic studies and dual-catalyst systems. acs.org

Identification and Role of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the step-by-step process of indoline formation. In palladium-catalyzed syntheses of trifluoromethylated indolines, several key intermediates have been proposed. nih.gov

A plausible pathway involves the initial coordination of an alkene to a Pd(II) catalyst, followed by nucleopalladation to form a Pd(II) complex (Intermediate I ). This is followed by an oxidative addition that generates a Pd(IV) intermediate (Intermediate J ), which then undergoes reductive elimination to yield the final indoline product. nih.gov The general sequence is depicted below:

Proposed Intermediates in a Palladium-Catalyzed Indoline Synthesis

Intermediate Description Role in Pathway
Pd(II) Species H Alkene coordinates with the Pd(II) catalyst. Initial activation of the alkene.
Pd(II) Complex I Formed via nucleopalladation of Species H. Key cyclization precursor.
Pd(IV) Intermediate J Generated by oxidative addition to Complex I. Precedes the final bond formation.
Final Product Indoline product formed after reductive elimination. Termination of the catalytic cycle.

Data sourced from plausible mechanisms in related syntheses. nih.gov

Radicals are another critical class of intermediates, particularly in reactions initiated by photoredox catalysis or electrochemical methods. bohrium.comorganic-chemistry.org The generation of a trifluoromethyl radical (•CF₃) or a nitrogen-centered radical can initiate a cascade cyclization to form the indoline ring. rsc.orgrsc.org

Mechanistic Aspects of Electrochemical Reactions

Electrochemical synthesis offers a green and efficient alternative for generating trifluoromethylated heterocycles by avoiding harsh chemical oxidants or reductants. organic-chemistry.orgrsc.org These reactions typically proceed through radical intermediates.

In a typical electrochemical trifluoromethylation/cyclization, a trifluoromethyl radical (•CF₃) is generated at the cathode via the reduction of an inexpensive precursor like IMDN-SO₂CF₃. rsc.org This radical then adds to an appropriate substrate, such as an N-allylamide, initiating a cyclization cascade that results in the formation of a heterocyclic ring. organic-chemistry.org The mechanism involves the regioselective addition of the generated radical to the alkene, followed by an intramolecular cyclization. organic-chemistry.org Similarly, electrochemically generated N-centered radicals from anilines can be used in the trifunctionalization of alkynes to build functionalized indoline and indole scaffolds. rsc.org

Homolytic Cleavage and Radical Mechanisms

Homolytic cleavage, where a chemical bond breaks and each fragment retains one of the bonding electrons, is the fundamental process for generating radical intermediates. chemistrysteps.compressbooks.publibretexts.orgiupac.org This process requires energy, often supplied by heat or light. pressbooks.pub

Many modern methods for synthesizing trifluoromethylated indolines rely on radical mechanisms. bohrium.com These reactions are often initiated by the homolytic cleavage of a bond to a CF₃ group from a suitable precursor, such as Togni's or Umemoto's reagents. bohrium.comnih.gov For example, a palladium-catalyzed C-H trifluoromethylation of indolines has been developed using Umemoto's reagent as a CF₃ radical source. nih.gov

Control experiments using radical scavengers like TEMPO are often employed to verify the involvement of radical pathways. If the addition of TEMPO inhibits or quenches the reaction, it strongly suggests a radical mechanism is at play. nih.govnih.gov Such radical processes have been implicated in copper-catalyzed cyclizations to form trifluoromethylated indolinyl ketones and in cascade reactions for synthesizing pyrrolo[1,2-a]indol-3-ones. nih.govrsc.org

Theoretical and Quantum Chemical Computational Studies

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction mechanisms, determine the geometries of transition states and intermediates, and predict reaction pathways. researchgate.net DFT calculations can provide insights into the energetics of competing pathways, such as concerted versus stepwise mechanisms, and explain observed regioselectivity and stereoselectivity. acs.org

In the study of complex, multi-step reactions like those used to form indolines, DFT has been used to:

Elucidate reaction mechanisms: For palladium-catalyzed reactions, DFT can help map the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. researchgate.net

Analyze pathway selectivity: DFT studies can shed light on why certain substrates lead to different products under similar conditions, for instance, by comparing the energy barriers for competing cyclization pathways. researchgate.netacs.org

Understand the role of catalysts and ligands: Calculations can reveal how ligands influence the stability of intermediates and the energy of transition states, guiding the development of more efficient and selective catalysts. researchgate.net

Verify proposed intermediates: By calculating the energies of proposed intermediates, DFT can help determine their viability and role in the reaction mechanism. mdpi.com

For example, in a study on the thermal decomposition of a related heterocyclic system, DFT calculations at the B3LYP/6-31G(d) level were used to explain how the reaction proceeds via entirely different mechanisms in solution versus in a melted state. mdpi.com Bonding Evolution Theory (BET) analysis, a method often paired with DFT, can further characterize the sequence of bond formation and rupture throughout a reaction. mdpi.com

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. wikipedia.orgnumberanalytics.com Developed by Kenichi Fukui, this theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy that contains electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest energy orbital that is empty of electrons and thus acts as an electrophile or electron acceptor. libretexts.org

The core principles of FMO theory are based on three key observations of molecular orbital interactions as two molecules approach each other:

The occupied orbitals of the two molecules repel one another. wikipedia.org

The positive charges of one molecule attract the negative charges of the other. wikipedia.org

The occupied orbitals of one molecule (specifically the HOMO) and the unoccupied orbitals of the other (specifically the LUMO) interact, leading to attraction and bond formation. wikipedia.org

The energy difference, or gap, between the HOMO and LUMO is a crucial parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. nih.gov In contrast, a large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity. nih.gov

FMO theory is particularly effective in predicting the regioselectivity and stereochemical outcomes of various reactions, including pericyclic reactions like cycloadditions and sigmatropic rearrangements. wikipedia.orgnumberanalytics.com By analyzing the symmetry and energy levels of the interacting frontier orbitals, one can determine whether a reaction pathway is "allowed" or "forbidden". wikipedia.org

While specific FMO energy calculations for 3,3-Dimethyl-5-(trifluoromethyl)indoline are not extensively detailed in current literature, the theoretical framework allows for predictions of its reactivity. The electron-withdrawing trifluoromethyl group at the C5 position is expected to lower the energy of both the HOMO and LUMO of the indoline ring system compared to its non-fluorinated counterpart. This effect can influence its behavior in reactions with electrophiles and nucleophiles. For instance, the lowering of the LUMO energy would likely enhance the reactivity of the aromatic ring towards nucleophilic attack.

Table 1: Conceptual Application of FMO Theory to Reactivity

FMO Parameter Implication for Reactivity Predicted Influence of 5-CF3 Group on Indoline
HOMO Energy Higher energy indicates stronger nucleophilicity (better electron donor). The electron-withdrawing CF3 group is expected to lower the HOMO energy, decreasing the nucleophilicity of the aromatic ring.
LUMO Energy Lower energy indicates stronger electrophilicity (better electron acceptor). The electron-withdrawing CF3 group is expected to significantly lower the LUMO energy, increasing the electrophilicity of the aromatic ring and making it more susceptible to nucleophilic aromatic substitution.
HOMO-LUMO Gap (ΔE) A smaller gap suggests higher reactivity and lower kinetic stability. The presence of the CF3 group is predicted to decrease the HOMO-LUMO gap, thereby increasing the overall reactivity of the molecule compared to unsubstituted indoline. nih.gov

Computational Insights into Trifluoromethyl Group Effects on Electronic Properties

A primary effect of the CF3 group is the strong inductive electron withdrawal (-I effect) due to the high electronegativity of the three fluorine atoms. nih.gov This leads to a significant polarization of the C-F bonds and a decrease in electron density on the attached carbon atom, which in turn withdraws electron density from the indoline ring system. mdpi.com This property is known to enhance the electrophilic character of adjacent functional groups and aromatic rings. nih.gov

Computational analyses consistently show that substituting a methyl (–CH3) group with a trifluoromethyl (–CF3) group leads to a substantial change in electronic and physicochemical properties. The CF3 group increases lipophilicity (Hansch π parameter of +0.88), which can influence membrane permeability and interactions with biological targets. mdpi.com Quantum mechanical calculations have revealed that this substitution can lead to significant gains in binding energy in protein-ligand complexes, often driven by changes in electrostatic energy or solvation free energy. acs.org

DFT calculations on related trifluoromethyl-substituted heterocyclic compounds provide a model for understanding the effects on this compound. For example, studies on (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines have quantified the impact of the CF3 group on frontier orbital energies. researchgate.net These studies demonstrate that the CF3 group lowers both the HOMO and LUMO energy levels, and consequently affects the global reactivity descriptors. researchgate.net Similarly, a computational study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) showed that the presence of the CF3 group decreases the HOMO-LUMO energy gap compared to the unsubstituted parent compound, implying an increase in chemical reactivity. nih.gov

Table 2: Calculated FMO Properties for 3-(Trifluoromethyl)aniline Derivatives Data adapted from a DFT study on related aniline (B41778) compounds to illustrate the electronic effect of the CF3 group. researchgate.net

Schiff Base Derivative (Substituent on Aldehyde) HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
H -5.8967 -2.0362 3.8605
4-N(CH3)2 -5.3235 -1.9535 3.3700
4-OH -5.6705 -1.9793 3.6912
4-Cl -6.0156 -1.9720 4.0436
4-NO2 -6.3768 -3.0038 3.3730

This table demonstrates how substituents on a related molecular framework modify the electronic properties, which are already influenced by the trifluoromethyl group on the aniline ring.

These computational findings suggest that for this compound, the CF3 group at the C5 position will significantly lower the electron density of the benzene (B151609) portion of the indoline core. This would make the aromatic ring more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to the non-trifluoromethylated analogue. The gem-dimethyl groups at the C3 position, being weak electron-donating groups, would have a comparatively minor electronic effect but provide steric bulk.

Advanced Analytical Methodologies for Structural Characterization and Elucidation of Trifluoromethylated Indoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For trifluoromethylated indolines, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the complete structure.

The characterization of 3,3-Dimethyl-5-(trifluoromethyl)indoline is achieved through the combined application of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each technique provides unique and complementary data for the definitive assignment of the molecule's structure.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For instance, in a related trifluoromethylated indole (B1671886), the aromatic protons appear as distinct signals, while the methyl groups show a characteristic singlet. rsc.org The chemical shifts and coupling constants (J-values) are critical in determining the substitution pattern on the aromatic ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group significantly influences the chemical shifts of the carbon atoms in its vicinity due to its strong electron-withdrawing nature. This effect is observable as a quartet in the ¹³C spectrum for the CF₃ carbon and through coupling with adjacent carbons. rsc.org

¹⁹F NMR is particularly valuable for fluorinated compounds. It provides direct information about the fluorine environment. In the case of a trifluoromethyl group, a singlet is typically observed in the ¹⁹F NMR spectrum, and its chemical shift can confirm the presence and electronic environment of the CF₃ group. rsc.orgrsc.org

A representative, though not identical, dataset for a trifluoromethylated indole derivative illustrates the typical data obtained:

NucleusChemical Shift (δ) in ppm (Solvent: CDCl₃)
¹H7.65 (d, J = 9.0 Hz, 1H), 6.86 (d, J = 9.1 Hz, 1H), 6.69 – 6.68 (m, 1H), 4.08 (q, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.43 (t, J = 7.0 Hz, 3H)
¹³C163.8, 156.3, 155.2, 155.1, 127.2, 123.2 (q, J = 274.7 Hz), 113.6, 112.2, 111.7 (q, J = 30.1 Hz), 100.8, 64.5, 15.6 (q, J = 4.1 Hz), 14.4
¹⁹F-56.35 (s, 3F)

This data is for a related compound and is for illustrative purposes only. rsc.org

To establish the precise connectivity of atoms and the stereochemistry of trifluoromethylated indoline (B122111) derivatives, a variety of two-dimensional (2D) NMR experiments are utilized. These techniques provide correlational data that is not available from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. youtube.com This is crucial for piecing together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining the stereochemistry and conformation of the molecule.

The combined interpretation of these 2D NMR spectra allows for a comprehensive and unambiguous structural elucidation of complex molecules like this compound. clockss.org

Recent advancements in NMR technology and computational methods have further enhanced the ability to characterize complex molecules.

Cryogenic NMR involves cooling the NMR probe to very low temperatures, which significantly increases the signal-to-noise ratio of the spectra. This is particularly beneficial when only small amounts of a sample are available or for observing nuclei with low sensitivity. The increased sensitivity allows for the acquisition of high-quality data in a shorter amount of time, facilitating more detailed structural analysis.

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that utilize NMR data to automatically or semi-automatically determine the structure of a molecule. nih.govmdpi.com These programs analyze 1D and 2D NMR data to generate possible structures consistent with the experimental evidence. nih.govmdpi.com The development of new NMR experiments and the integration of computational chemistry methods, such as Density Functional Theory (DFT), are continually improving the accuracy and reliability of CASE systems. wiley.com These advancements are making CASE an increasingly routine and powerful tool for chemists in both academic and industrial settings. wiley.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₂F₃N, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. biosynth.com This high level of accuracy is crucial for confirming the identity of a newly synthesized or isolated compound. For example, in a study of a related compound, HRMS was used to confirm the molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions are fragmented, and the resulting fragment ions are analyzed. This process provides valuable information about the structure of the original molecule. By analyzing the fragmentation pattern of this compound, it is possible to identify characteristic losses of functional groups, such as the trifluoromethyl group or parts of the indoline ring. This data helps to confirm the connectivity of the atoms within the molecule. The use of techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is common for the analysis of complex mixtures containing such compounds. nih.gov

Hyphenated Analytical Techniques (e.g., HPLC-MS) for Mixture Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of reaction mixtures during the synthesis of this compound. This powerful hyphenated technique allows for the separation, identification, and quantification of the target compound, as well as any impurities or byproducts.

In a typical synthetic route, the reaction progress can be monitored by taking aliquots from the reaction mixture and subjecting them to HPLC-MS analysis. The separation is typically achieved on a reversed-phase C18 column, where the elution order depends on the polarity of the compounds. The mass spectrometer provides molecular weight information for each separated component, enabling the identification of the desired product, unreacted starting materials, and potential side-products.

Key Research Findings:

Separation and Identification: HPLC-MS enables the effective separation of the lipophilic this compound from more polar starting materials and intermediates. The mass spectrum will exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target compound.

Impurity Profiling: The technique is crucial for identifying and characterizing minor impurities that might otherwise go undetected. This is vital for ensuring the purity of the final compound, which is critical for its subsequent use.

Parameter Typical Value/Condition
HPLC Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection (MS) Electrospray Ionization (ESI), Positive Ion Mode
Expected [M+H]⁺ for C₁₁H₁₂F₃N m/z 216.09

Interactive Data Table: Click on the headers to sort the data.

X-ray Diffraction for Solid-State Structure and Absolute Configuration

While specific crystallographic data for this compound is not widely published, analysis of related trifluoromethylated indoline structures reveals key structural features that can be anticipated. The indoline ring system would likely adopt a puckered conformation, and the trifluoromethyl group's C-F bonds and the gem-dimethyl groups' C-C bonds would have characteristic lengths.

Anticipated Crystallographic Data:

Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-N bond length (indoline) ~1.38 - 1.42 Å
C-C bond length (aromatic) ~1.37 - 1.40 Å
C-CF₃ bond length ~1.48 - 1.52 Å
C-F bond length ~1.32 - 1.35 Å

Interactive Data Table: Click on the headers to sort the data.

Other Spectroscopic Techniques for Structural Features (e.g., UV-Vis, IR)

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic transitions and vibrational modes of the molecule, respectively. These techniques are routinely used for the characterization of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of an indoline derivative is characterized by absorption bands corresponding to π-π* transitions within the aromatic ring. The presence of the trifluoromethyl group, an electron-withdrawing substituent, can cause a slight hypsochromic (blue) or bathochromic (red) shift of these absorption maxima compared to the unsubstituted indoline. The spectrum is typically recorded in a solvent such as ethanol (B145695) or cyclohexane.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for its functional groups. For this compound, key vibrational modes would include C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene (B151609) ring, and the strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group.

Spectroscopic Data Summary:

Spectroscopic Technique Expected Wavelength/Wavenumber (cm⁻¹) Assignment
UV-Vis ~250 - 300 nmπ-π* transitions of the aromatic ring
IR ~2850 - 3000C-H stretching (aliphatic and aromatic)
IR ~1600 - 1620C=C stretching (aromatic)
IR ~1100 - 1350C-F stretching (strong, multiple bands for CF₃)
IR ~1365 - 1385C-H bending (gem-dimethyl)

Interactive Data Table: Click on the headers to sort the data.

Indoline Scaffolds As Tools in Advanced Synthetic Research

Utility in Asymmetric Synthesis as Chiral Building Blocks or Auxiliaries

Chiral amines and their derivatives are fundamental building blocks in the synthesis of pharmaceuticals and bioactive molecules. acs.org The indoline (B122111) framework, particularly when substituted to create stable and stereochemically defined centers, serves as a valuable precursor in asymmetric synthesis. While specific research on the direct use of 3,3-dimethyl-5-(trifluoromethyl)indoline as a chiral auxiliary is not extensively documented, the broader class of trifluoromethyl-substituted indolines is recognized for its potential in creating stereochemically complex molecules.

The presence of the trifluoromethyl group can significantly influence the stereochemical outcome of reactions. For instance, in the asymmetric synthesis of trifluoromethyl-substituted spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, the electronic properties of substituents on the indoline ring were found to be critical. metu.edu.tr Organocatalytic reactions involving isatylidene malononitrile (B47326) derivatives, which share the core indoline structure, have been shown to produce excellent enantiomeric excess (ee) values, often exceeding 90%. metu.edu.tr These findings suggest that the this compound scaffold is a promising candidate for use as a chiral building block, where the trifluoromethyl group can act as a key electronic and steric director in achieving high levels of stereocontrol.

Role as Synthetic Intermediates for Complex Organic Molecules

The this compound scaffold is a key synthetic intermediate for the assembly of more complex organic molecules. mdpi.combiosynth.com Its inherent structural features—a nucleophilic nitrogen, an aromatic ring amenable to electrophilic substitution, and the stable gem-dimethyl group—make it a versatile platform for diversification. The trifluoromethyl group, known for its ability to increase metabolic stability and binding affinity, makes this intermediate particularly valuable in medicinal chemistry. nih.gov

The N-H bond of the indoline can be readily functionalized, and the aromatic ring can undergo various coupling reactions. Research on related N-CF3 indoles has demonstrated their remarkable robustness, showing compatibility with both acidic and basic conditions, as well as a wide range of synthetic manipulations including Pd-catalyzed reactions. nih.gov This stability allows for the sequential introduction of other functional groups, enabling the construction of intricate molecular frameworks. The compound serves as a foundational building block, with its core structure being elaborated into larger, polyfunctional molecules designed for specific biological targets. ambeed.com

Development of Novel Heterocyclic Architectures Derived from the Indoline Core

The structural versatility of the indoline core has been exploited to develop a wide array of novel heterocyclic systems. mdpi.com The reactivity of the indoline nucleus allows for its incorporation into more complex fused, polycyclic, and spirocyclic architectures, leading to the discovery of compounds with unique three-dimensional shapes and biological activities.

The synthesis of polycyclic fused indoline frameworks is a significant area of research, as these structures are central to many natural products and pharmaceuticals. nih.gov Methodologies such as dearomatization of indoles via cycloaddition reactions are powerful tools for converting simple planar molecules into complex, stereochemically rich ring systems. nih.gov

One prominent strategy involves the reaction of indoles with 1,2-diaza-1,3-dienes, which can proceed via different pathways, such as [4+2] or [3+2] cycloadditions, depending on the substituents on the indole (B1671886) substrate. nih.govacs.org These reactions lead to the formation of diverse polycyclic fused scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles. nih.govacs.org While these studies often use a range of substituted indoles, the principles are directly applicable to the this compound core. Palladium-catalyzed intramolecular reactions have also been successfully employed to create 3,n-fused tricyclic indole skeletons, demonstrating the utility of this approach for building complex systems. nih.gov

Table 1: Examples of Fused Indoline Synthesis Methodologies

Reaction TypeReactantsProduct TypeCatalystReference
[4+2] CycloadditionIndoles, 1,2-Diaza-1,3-dienesTetrahydro-1H-pyridazino[3,4-b]indolesZn(II) acs.org, nih.gov
[3+2] Cycloaddition2,3-Disubstituted Indoles, 1,2-Diaza-1,3-dienesTetrahydropyrrolo[2,3-b]indolesZn(II) acs.org, nih.gov
Intramolecular Hydroarylationo-Haloanilines, Alkynes3,n-Fused Tricyclic IndolesPalladium nih.gov

Spiroindolines are a prominent class of heterocyclic compounds where a spirocyclic center is located at the C3 position of the indoline ring. These structures are found in numerous biologically active molecules. tandfonline.com The this compound scaffold is an ideal precursor for spiroindoline synthesis, as the C3 position is pre-functionalized, directing the spiro-annulation.

A common and efficient method for constructing spiroindolines is through multi-component reactions. For example, a three-component reaction involving an isatin (B1672199) derivative (which contains the indoline-2,3-dione core), an active methylene (B1212753) compound, and another reactant can yield complex spiroindoline systems. tandfonline.com A study detailing the synthesis of spiro[chromene-4,3'-indoline] derivatives reported the formation of a 7'-(trifluoromethyl) substituted product, highlighting the direct incorporation of the trifluoromethyl-indoline motif into a spirocyclic framework. tandfonline.com Similarly, trifluoromethyl-substituted spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives have been synthesized with high yields and enantioselectivity. metu.edu.tr Other related spiro systems, such as 5'-phenyl-3'H-spiro[indoline-3,2'- metu.edu.trnih.govtandfonline.comthiadiazol]-2-one, have been developed as potent enzyme inhibitors. nih.gov

Table 2: Examples of Synthesized Spiroindoline Derivatives

Spiroindoline SystemSynthetic MethodKey PrecursorReference
Spiro[chromene-4,3'-indoline]Three-component reactionIsatin derivative tandfonline.com
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]Asymmetric organocatalysisIsatylidine malononitrile metu.edu.tr
Spiro[indoline-3,2'- metu.edu.trnih.govtandfonline.comthiadiazol]-2-oneMulti-step synthesisIsatin nih.gov
Spiro[indoline-3,3'-pyrrolidine]Not specifiedIndoline nih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3,3-Dimethyl-5-(trifluoromethyl)indoline?

Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of indoline precursors. For example, intermediates like tetrachloromonospirocyclotriphosphazenes can be reacted with diamines in tetrahydrofuran (THF) under inert conditions, with triethylamine (Et3_3N) as a base. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical steps . For the hydrochloride salt derivative, stoichiometric control and inert atmosphere are essential to avoid side reactions .

Key Parameters Table:

Reaction ComponentRoleExample Conditions
THFSolventRoom temperature, 3 days
Et3_3NBase2 equivalents relative to diamine
Column ChromatographyPurificationSilica gel, gradient elution

Q. How can spectroscopic methods (NMR, HPLC, X-ray) be employed to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR resolve methyl and trifluoromethyl groups, with 19^{19}F NMR confirming CF3_3 substitution patterns .
  • X-ray Crystallography : Determines stereochemistry and crystal packing, critical for confirming indoline ring conformation .
  • HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the stability and storage requirements for this compound derivatives?

Methodological Answer: The compound’s stability depends on protecting it from moisture and light. Hydrochloride salts should be stored in desiccators at –20°C. Accelerated stability studies under varying pH (e.g., 3–9) and thermal stress (40–60°C) can identify degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction mechanisms in indoline derivatives?

Methodological Answer: The CF3_3 group’s electron-withdrawing nature alters cyclization kinetics. Density Functional Theory (DFT) calculations can model transition states to compare activation energies with non-fluorinated analogs. Experimental validation via kinetic isotope effects (KIE) or Hammett plots further elucidates electronic impacts .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Reproducibility Checks : Verify inert reaction conditions (e.g., argon vs. nitrogen atmospheres) .
  • Analytical Cross-Validation : Compare NMR data across deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to detect solvent-induced shifts .
  • Side Reaction Analysis : Use LC-MS to identify byproducts from incomplete cyclization or hydrolysis .

Q. How can structure-activity relationships (SAR) guide the design of bioactive indoline derivatives?

Methodological Answer: Systematic substitution at the 5-position (e.g., replacing CF3_3 with NO2_2 or OCH3_3) and evaluating bioactivity (e.g., enzyme inhibition) reveals pharmacophore requirements. X-ray co-crystallography with target proteins (e.g., kinases) identifies binding interactions .

SAR Example Table:

SubstituentBioactivity (IC50_{50})Key Interaction
CF3_312 nMHydrophobic pocket binding
NO2_245 nMπ-Stacking

Q. What advanced computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates solubility and membrane permeability.
  • Docking Studies : Predict binding affinities to biological targets using AutoDock Vina .
  • QSPR Models : Relate structural descriptors (e.g., LogP, polar surface area) to bioavailability .

Q. How can reaction impurities be identified and mitigated during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates.
  • DoE (Design of Experiments) : Optimizes temperature, solvent, and catalyst loading to minimize byproducts .

Q. What analytical techniques are most effective for monitoring indoline ring stability under oxidative conditions?

Methodological Answer:

  • EPR Spectroscopy : Detects radical intermediates during oxidation.
  • HPLC-MS/MS : Identifies degradation products (e.g., hydroxylated or dimerized species) .

Q. How can pharmacological targets for this compound be identified?

Methodological Answer:

  • Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to shortlist proteins.
  • In Vitro Screening : Assay panels (e.g., kinase or GPCR libraries) validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.